Methyl octadecanoate-D35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadecanoate-D35, also known as stearic-D35 acid, methyl ester, is a stable isotope-labeled compound. It is a derivative of stearic acid, where the hydrogen atoms are replaced with deuterium (D), making it a deuterated compound. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl octadecanoate-D35 is synthesized through the esterification of deuterated stearic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated stearic acid and methanol. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octadecanoate-D35 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated stearic acid.
Reduction: It can be reduced to form deuterated stearyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are commonly used.
Major Products Formed
Oxidation: Deuterated stearic acid.
Reduction: Deuterated stearyl alcohol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl octadecanoate-D35 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated standards for mass spectrometry and other analytical techniques
Wirkmechanismus
The mechanism of action of methyl octadecanoate-D35 is primarily based on its isotopic labeling. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated counterpart, allowing for precise tracking and analysis in various systems. This isotopic labeling does not significantly alter the chemical properties of the compound, making it an ideal tracer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octadecanoate: The non-deuterated version of methyl octadecanoate-D35.
Methyl hexadecanoate-D31: Another deuterated fatty acid ester with a shorter carbon chain.
Methyl eicosanoate-D39: A deuterated fatty acid ester with a longer carbon chain
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and tracing applications. Its deuterium content allows for precise mass spectrometric analysis and minimal interference in biological systems, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
29823-25-4 |
---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
333.7 g/mol |
IUPAC-Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI-Schlüssel |
HPEUJPJOZXNMSJ-JRUFZKPWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.